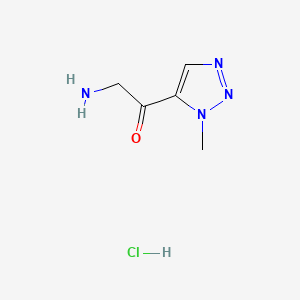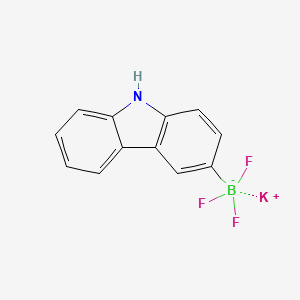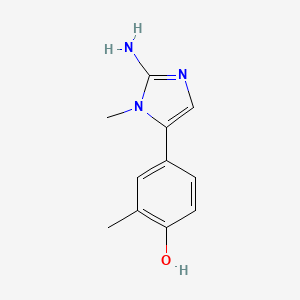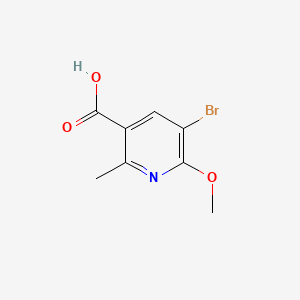![molecular formula C14H11FO2 B13475859 3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of biphenyl derivatives It features a biphenyl core with a fluoro substituent at the 3’ position, a methoxy group at the 4 position, and an aldehyde functional group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of a Friedel-Crafts acylation reaction followed by a series of functional group transformations. The initial step typically involves the acylation of a fluorobenzene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Subsequent steps may include methoxylation and formylation reactions to introduce the methoxy and aldehyde groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-4’-methoxybiphenyl: Similar structure but lacks the aldehyde group.
3-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of an aldehyde.
4-Fluoro-4’-methylbiphenyl: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the fluoro and methoxy groups along with the aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H11FO2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
5-(3-fluorophenyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-14-6-5-11(7-12(14)9-16)10-3-2-4-13(15)8-10/h2-9H,1H3 |
Clé InChI |
OIYACMPNOOMWEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)





![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)
